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Compound of Interest

Compound Name: (1R,2R)-ML-SI3

Cat. No.: B2928905

A definitive guide for researchers and drug development professionals on the differential effects
of a potent inhibitor and a synthetic agonist on the TRPMLL1 ion channel.

This guide provides a comprehensive comparative analysis of two widely used modulators of
the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: the potent inhibitor (1R,2R)-
ML-SI3 and the synthetic agonist ML-SAL1. TRPML1, a crucial cation channel localized to late
endosomes and lysosomes, plays a vital role in lysosomal physiology, including calcium
homeostasis, membrane trafficking, and autophagy.[1][2] Understanding the distinct
mechanisms and performance of these compounds is paramount for researchers investigating
lysosomal function and for professionals in the field of drug discovery targeting TRPML1-
related pathologies.

Executive Summary

(1R,2R)-ML-SI3 is a potent and selective inhibitor of TRPML1, effectively blocking channel
activity. In contrast, ML-SAL is a synthetic agonist that activates TRPML1, mimicking the effect
of the endogenous ligand PI1(3,5)P2.[3] Both compounds have been instrumental in elucidating
the physiological roles of TRPMLL1. This guide presents a side-by-side comparison of their
guantitative performance, selectivity, and mechanisms of action, supported by experimental
data and detailed protocols.

Quantitative Performance Comparison
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The following tables summarize the key quantitative parameters for (1R,2R)-ML-SI3 and ML-
SAl, providing a clear comparison of their potency and efficacy on TRPML1.

Compound Target Assay Type Parameter Value (pM) Reference
(1R,2R)-ML- Inhibition
TRPML1 IC50 1.6 [4]
SI3 Assay
Activation
ML-SA1 TRPML1 Assay (pH EC50 9.7 [1]
4.6)
Activation
ML-SA1 TRPML1 Assay (pH EC50 15.3 [1]
7.4)

Table 1: Potency of (1R,2R)-ML-SI3 and ML-SA1 on TRPMLL1. The IC50 value for (1R,2R)-ML-
SI3 indicates the concentration required to inhibit 50% of TRPML1 activity. The EC50 values for
ML-SAL represent the concentration needed to elicit a half-maximal response, demonstrating
the pH sensitivity of its agonistic activity.

Selectivity Profile

The selectivity of a pharmacological tool is critical for attributing observed effects to a specific
target. The following table outlines the selectivity of (1R,2R)-ML-SI3 and the broader activity of
ML-SAL1 across the TRPML channel family.

Compound TRPML1 TRPML2 TRPML3 Reference
(1R,2R)-ML-SI3
2.3 125 [4]
(IC50, pM)
ML-SA1 Agonist Agonist Agonist [2][3]

Table 2: Selectivity of (1R,2R)-ML-SI3 and ML-SA1 across TRPML Channels. (1R,2R)-ML-SI3
exhibits the highest potency for TRPML1, with decreasing activity against TRPML2 and
TRPML3. ML-SAL is a pan-agonist for the TRPML channel family.
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Mechanism of Action

(1R,2R)-ML-SI3 and ML-SAL1 exert opposing effects on TRPML1 function through competitive
binding at the same site.

(1R,2R)-ML-SI3: The Inhibitor

(1R,2R)-ML-SI3 acts as a channel blocker, physically occluding the ion permeation pathway of
TRPMLL1.[5] Cryo-electron microscopy studies have revealed that it binds to a hydrophobic
pocket formed by the S5 and S6 transmembrane helices and the pore helix 1 (PH1) of a single
TRPML1 subunit.[1][6] This binding stabilizes the channel in a closed conformation, thereby
preventing the efflux of cations such as Ca2+ from the lysosome.[1]

ML-SA1: The Agonist

ML-SAL1 is a synthetic agonist that activates TRPML1, leading to channel opening and
subsequent cation release from the lysosome.[2] Remarkably, ML-SA1 binds to the same
hydrophobic pocket as (1R,2R)-ML-SI3.[1][6][7] HowevVer, its binding induces a conformational
change that opens the channel's lower gate, allowing for ion permeation.[1] It is important to
note that ML-SA1's agonistic activity is independent of the endogenous agonist PI(3,5)P2.[3]

Competitive Interaction

The shared binding site of (1R,2R)-ML-SI3 and ML-SAL1 leads to a competitive interaction.
Electrophysiological experiments have demonstrated that pre-application of (1R,2R)-ML-SI3
can block the activation of TRPML1 by ML-SA1.[1] This competitive antagonism is a key aspect
of their pharmacological relationship.

Signaling Pathway and Compound Interaction

The following diagram illustrates the TRPML1 signaling pathway and the opposing effects of
ML-SA1l and (1R,2R)-ML-SI3.
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(Inhibitor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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